1-({2-[(AMINOCARBONYL)SULFANYL]ACETYL}AMINO)-3-CHLORO-2-METHYLBENZENE
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Overview
Description
1-({2-[(AMINOCARBONYL)SULFANYL]ACETYL}AMINO)-3-CHLORO-2-METHYLBENZENE is a complex organic compound with a unique structure that includes an aminocarbonyl group, a sulfanylacetyl group, and a chloromethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(AMINOCARBONYL)SULFANYL]ACETYL}AMINO)-3-CHLORO-2-METHYLBENZENE typically involves multiple steps, including the formation of the aminocarbonyl and sulfanylacetyl groups, followed by their attachment to the chloromethylbenzene core. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(AMINOCARBONYL)SULFANYL]ACETYL}AMINO)-3-CHLORO-2-METHYLBENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-({2-[(AMINOCARBONYL)SULFANYL]ACETYL}AMINO)-3-CHLORO-2-METHYLBENZENE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-({2-[(AMINOCARBONYL)SULFANYL]ACETYL}AMINO)-3-CHLORO-2-METHYLBENZENE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminocarbonyl and sulfanylacetyl derivatives, as well as chloromethylbenzene analogs. Examples include:
- 1-({2-[(AMINOCARBONYL)SULFANYL]ACETYL}AMINO)-3-CHLORO-2-ETHYLBENZENE
- 1-({2-[(AMINOCARBONYL)SULFANYL]ACETYL}AMINO)-3-BROMO-2-METHYLBENZENE
Uniqueness
What sets 1-({2-[(AMINOCARBONYL)SULFANYL]ACETYL}AMINO)-3-CHLORO-2-METHYLBENZENE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
S-[2-(3-chloro-2-methylanilino)-2-oxoethyl] carbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-6-7(11)3-2-4-8(6)13-9(14)5-16-10(12)15/h2-4H,5H2,1H3,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVRALCNDROBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785940 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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